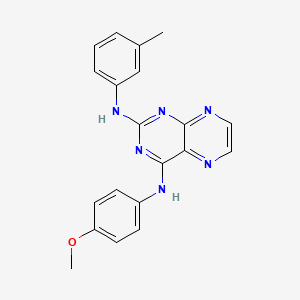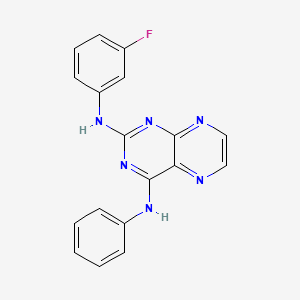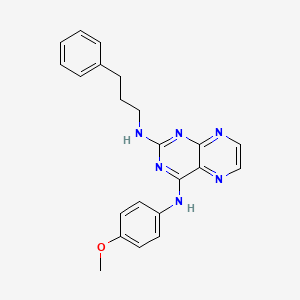![molecular formula C21H27N3O2 B6421302 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea CAS No. 941990-74-5](/img/structure/B6421302.png)
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea, also known as 4-PPP, is a synthetic compound that has been used in a variety of scientific research applications. It is an effective inhibitor of serotonin reuptake, and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea has been used in a variety of scientific research applications, most notably as an inhibitor of serotonin reuptake. It has also been used to study the effects of serotonin on behavior, as well as to study the effects of serotonin on the brain. It has also been used to study the effects of serotonin on cardiovascular function and to study the effects of serotonin on the endocrine system.
Mecanismo De Acción
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea acts as an inhibitor of serotonin reuptake, meaning that it blocks the reuptake of serotonin into the presynaptic neuron, thus increasing the amount of serotonin available in the synaptic cleft. This increased availability of serotonin then leads to increased serotonin signaling in the postsynaptic neuron, leading to a variety of effects.
Biochemical and Physiological Effects
The increased availability of serotonin due to 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea has been shown to have a variety of biochemical and physiological effects. These effects include an increase in the release of dopamine, an increase in the release of noradrenaline, and an increase in the release of acetylcholine. It has also been shown to increase the firing of neurons in the hippocampus, and to increase the excitability of neurons in the prefrontal cortex. In addition, 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea has been shown to have antidepressant and anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea is its ability to selectively increase serotonin levels in the brain. This makes it ideal for use in laboratory experiments, as it allows researchers to study the effects of serotonin on behavior and physiology without the use of drugs that have other effects. However, there are some limitations to using 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea for laboratory experiments. For example, it has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects. In addition, it has been shown to have some toxicity in animal models, meaning that caution should be taken when using it in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea research. One potential area of research is the development of more selective serotonin reuptake inhibitors that could be used for laboratory experiments. Another potential area of research is the development of new compounds that could be used to study the effects of serotonin on behavior and physiology. Finally, future research could focus on the development of new compounds that could be used to study the effects of serotonin on the brain, such as compounds that could be used to study the effects of serotonin on memory and learning.
Métodos De Síntesis
The synthesis of 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea is relatively straightforward and involves the reaction of piperidine and 4-phenoxyphenyl isocyanate. The reaction is catalyzed by anhydrous sodium carbonate, and the product is then purified by recrystallization. The final product is a white crystalline solid with a melting point of 142-144°C.
Propiedades
IUPAC Name |
1-(4-phenoxyphenyl)-3-(2-piperidin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17(24-14-6-3-7-15-24)16-22-21(25)23-18-10-12-20(13-11-18)26-19-8-4-2-5-9-19/h2,4-5,8-13,17H,3,6-7,14-16H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPGJUIZJZAJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421220.png)



![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)
![N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine](/img/structure/B6421270.png)


![4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate](/img/structure/B6421287.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6421297.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6421298.png)
![1-(2-methoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421308.png)
![3-[2-(4-{3-[(1-ethynylcyclohexyl)oxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6421320.png)
